Bis(2-aminobenzeneselenolato-N,Se)zinc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-aminobenzeneselenolato-N,Se)zinc is a coordination compound with the molecular formula C12H12N2Se2Zn.
Analyse Chemischer Reaktionen
Bis(2-aminobenzeneselenolato-N,Se)zinc can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different selenium-containing products.
Reduction: Reduction reactions can also occur, often resulting in the formation of zinc and selenium-based products.
Substitution: The compound can participate in substitution reactions where the amino or selenol groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Bis(2-aminobenzeneselenolato-N,Se)zinc has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other selenium-containing compounds.
Biology: The compound’s unique properties make it a subject of interest in biological studies, particularly in understanding selenium’s role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Wirkmechanismus
The mechanism by which Bis(2-aminobenzeneselenolato-N,Se)zinc exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with various enzymes and proteins, influencing their activity. The exact molecular targets and pathways involved are still under investigation, but its selenium content plays a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Bis(2-aminobenzeneselenolato-N,Se)zinc can be compared with other similar compounds, such as:
- Bis(2-aminobenzeneselenolato-N,Se)copper
- Bis(2-aminobenzeneselenolato-N,Se)nickel
These compounds share similar structures but differ in their metal centers, leading to variations in their chemical properties and applications. This compound is unique due to its specific interactions and reactivity associated with zinc .
Eigenschaften
CAS-Nummer |
15615-72-2 |
---|---|
Molekularformel |
C12H12N2Se2Zn |
Molekulargewicht |
407.6 g/mol |
IUPAC-Name |
zinc;2-aminobenzeneselenolate |
InChI |
InChI=1S/2C6H7NSe.Zn/c2*7-5-3-1-2-4-6(5)8;/h2*1-4,8H,7H2;/q;;+2/p-2 |
InChI-Schlüssel |
BGMNYEZXBQQSKU-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C(=C1)N)[Se-].C1=CC=C(C(=C1)N)[Se-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.